molecular formula C21H20N4O2S2 B2555621 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392294-24-5

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No.: B2555621
CAS No.: 392294-24-5
M. Wt: 424.54
InChI Key: RPFZJAHUSLKOIR-VAWYXSNFSA-N
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Description

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
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Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex organic compound with potential biological activity. The compound features a thiadiazole ring and various functional groups that may interact with biological systems, suggesting applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. Its structure includes an amide bond, a thioether group, and a thiadiazole ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H22N4O2S2
Molecular Weight378.51 g/mol
Boiling Point375.9 ± 42.0 °C
Purity≥95%

Research indicates that the compound may inhibit key signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are essential for regulating cell growth and metabolism, and their modulation can lead to altered cellular responses such as apoptosis or inhibition of proliferation.

Biological Activity Studies

Preliminary studies have shown that similar compounds exhibit antimicrobial and anticancer properties. For instance, derivatives of cinnamamide have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 5 to 95 μM .

Case Studies

  • Antimicrobial Activity : A study on related compounds found that they effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Potential : Research on structurally similar compounds indicates their ability to inhibit deubiquitylating enzymes involved in tumor progression. This suggests that this compound could exhibit similar anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiadiazole ring.
  • Introduction of the thioether group.
  • Coupling with the cinnamamide moiety.

Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.

Properties

IUPAC Name

(E)-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-7-6-10-17(15(14)2)22-19(27)13-28-21-25-24-20(29-21)23-18(26)12-11-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,22,27)(H,23,24,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFZJAHUSLKOIR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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